molecular formula C11H14N2O3 B3434836 Phe-gly CAS No. 4294-26-2

Phe-gly

Cat. No.: B3434836
CAS No.: 4294-26-2
M. Wt: 222.24 g/mol
InChI Key: GLUBLISJVJFHQS-UHFFFAOYSA-N
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Description

Phe-Gly is a dipeptide composed of phenylalanine and glycine, serving as a fundamental building block in biochemical research. Its primary research value lies in its use as a model system for studying the properties and behavior of peptide bonds. Recent investigations have utilized this compound to explore site-specific fragmentation patterns and the electronic structure of peptides using techniques like Near-Edge X-ray Absorption Fine-Structure (NEXAFS) spectroscopy . These studies provide crucial insights into how excitation energy influences selective dissociation, particularly around the peptide bond . Furthermore, peptides containing the this compound sequence are employed in enzymology, for instance, as substrates or components of chromogenic and fluorogenic probes to measure enzymatic activity in serine proteases like factor VIIa . Researchers also utilize this dipeptide to probe the mechanisms of enzyme action, such as the catalytic activity of pepsin . When handling this product, researchers should note that phenylglycine-type amino acids can be more prone to racemization compared to their proteinogenic counterparts, a factor that may influence experimental outcomes . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUBLISJVJFHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-90-4, 4294-26-2, 6491-53-8, 75969-59-4
Record name Glycine, N-L-phenylalanyl-
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Record name Phenylalanylglycine
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Advanced Synthetic Methodologies for Phe Gly and Analogues

Chemical Synthesis Approaches

Chemical synthesis of peptides involves the formation of amide bonds between amino acids. researchgate.net These methods require careful management of reaction conditions and functional group protection to direct the coupling and prevent undesired side reactions, such as racemization. researchgate.netpsu.edu Chemical synthesis is broadly divided into solution-phase and solid-phase strategies. rsc.org

Solution-Phase Peptide Synthesis Strategies

In solution-phase peptide synthesis, reactions are conducted in a homogeneous liquid phase. rsc.org While less commonly used for the synthesis of long peptides compared to solid-phase methods, it remains a viable and often preferred method for the synthesis of short peptides, including dipeptides. rsc.org

Optimized Condensing Agents and Reaction Conditions

The formation of a peptide bond necessitates the activation of the carboxyl group of one amino acid to react with the free amino group of another. spcmc.ac.in This activation is facilitated by condensing agents. The selection of appropriate condensing agents and reaction conditions is critical for achieving high yields and minimizing side reactions. Although detailed specific data on optimized conditions solely for Phe-Gly synthesis in solution were not prominently featured in the provided search results, general solution-phase peptide synthesis principles apply. Standard coupling procedures frequently involve reagents such as TBTU and Et₃N in solvents like DCM at ambient temperatures. nih.gov The use of protecting groups on amino and carboxyl termini, as well as any reactive side chains, is fundamental in solution-phase synthesis to ensure selective coupling. masterorganicchemistry.comresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a technique to accelerate chemical reactions, including peptide synthesis. While its application is particularly well-documented in solid-phase synthesis mdpi.comresearchgate.netsemanticscholar.orgacs.org, microwave technology can also be integrated into solution-phase protocols to potentially reduce reaction times and enhance efficiency.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Dipeptide Scaffolds

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, involves anchoring the growing peptide chain to an insoluble solid support, typically polymeric resin beads. rsc.orgspcmc.ac.inlibretexts.org This immobilization simplifies the purification process significantly, as excess reagents and soluble by-products can be easily removed by filtration and washing after each reaction step. researchgate.netspcmc.ac.in SPPS is a widely adopted method for peptide synthesis and is applicable to the creation of dipeptide scaffolds. rsc.orggyrosproteintechnologies.com

The SPPS process is iterative, consisting of repeated cycles of deprotection of the N-terminal amino group, washing, coupling of the next protected amino acid, and washing. researchgate.net The peptide chain is typically assembled from the C-terminus to the N-terminus, with the first amino acid attached to the resin via its carboxyl group. researchgate.netspcmc.ac.in

Resin Selection and Orthogonal Protecting Group Strategies

The choice of solid support, or resin, is a critical factor in SPPS. The resin provides the matrix for synthesis, and the linker molecule attaching the first amino acid to the resin dictates the nature of the C-terminal functional group in the final cleaved peptide and the conditions required for cleavage. spcmc.ac.ingyrosproteintechnologies.com Common resin materials include polystyrene crosslinked with divinylbenzene, and polyethylene (B3416737) glycol (PEG)-based resins are also utilized. gyrosproteintechnologies.com

Orthogonal protecting group strategies are indispensable for the success of SPPS. gyrosproteintechnologies.comiris-biotech.depeptide.com Orthogonality refers to the ability to selectively remove one protecting group under specific conditions without affecting other protecting groups present in the molecule. iris-biotech.depeptide.com This selectivity is essential for protecting the α-amino group during each coupling step while ensuring that side-chain functional groups (if present in the constituent amino acids or analogues) remain protected until the desired stage, usually the final cleavage from the resin. spcmc.ac.iniris-biotech.de

Two prominent orthogonal protection schemes are widely employed: Fmoc/tBu and Boc/Bzl. iris-biotech.depeptide.com

Fmoc/tBu Strategy: This strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group, typically removed by treatment with a base such as piperidine. iris-biotech.depeptide.com Acid-labile tert-butyl (tBu) based groups are used for semi-permanent protection of side-chain functional groups, cleaved by treatment with strong acid like trifluoroacetic acid (TFA) at the end of the synthesis. iris-biotech.depeptide.com The differential lability of Fmoc to base and tBu to acid constitutes their orthogonality. iris-biotech.depeptide.com

Boc/Bzl Strategy: In this approach, the acid-labile tert-butoxycarbonyl (Boc) group serves as the temporary α-amino protecting group, removable with moderate acid (e.g., TFA in DCM). peptide.com More acid-stable benzyl (B1604629) (Bzl) based groups are used for side-chain protection, requiring stronger acidic conditions (e.g., HF or TFMSA) for cleavage. peptide.com Despite both being acid-labile, the difference in acid strength required for their removal provides practical orthogonality. peptide.com

Additional protecting groups, such as Dde and ivDde, which are cleavable by hydrazine, are used for selective deprotection of side chains while the peptide is still attached to the resin, enabling on-resin modifications. iris-biotech.desigmaaldrich.com The p-nitrobenzyloxycarbonyl (pNZ) group has also been explored as a temporary Nα-protecting group that can be removed under nearly neutral conditions, offering orthogonality with other common protecting groups and potentially reducing side reactions associated with basic deprotection conditions. ub.edu

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods offer compelling advantages for peptide synthesis, including the formation of dipeptides like this compound. psu.eduresearchgate.netkarger.com These methods are often conducted under mild conditions, exhibit high levels of stereo- and regioselectivity, and can minimize or eliminate racemization, often requiring less extensive use of protecting groups compared to chemical methods. psu.edukarger.comthieme-connect.de

Proteases are commonly employed enzymes for catalyzing peptide bond formation through acyl transfer mechanisms. psu.eduthieme-connect.de Examples of proteases utilized in peptide synthesis include chymotrypsin, papain, alcalase, and trypsin. psu.edu

Specific research has focused on the enzymatic synthesis of this compound derivatives. For instance, α-chymotrypsin has been successfully used to catalyze the synthesis of N-Ac-Phe-Gly-NH₂ from N-acetyl phenylalanine ethyl ester and glycinamide (B1583983) in a biphasic reaction system. acs.org Optimization studies using response surface methodology identified the most favorable conditions for this synthesis, including incubation time, reaction temperature, enzyme activity, and pH. acs.org The reported optimal conditions were an incubation time of 30.9 minutes, a reaction temperature of 35.8 °C, an enzyme activity of 159.2 U, and a pH of 8.98, leading to high predicted (98.0%) and actual (95.1%) yields. acs.org

Parameter Optimal Value Unit Predicted Yield (%) Actual Yield (%)
Incubation Time 30.9 minutes 98.0 95.1
Reaction Temperature 35.8 °C
Enzyme Activity 159.2 U
pH Level 8.98 -

Enzymatic solid-to-solid peptide synthesis represents another promising biocatalytic approach, where reactions are performed in a predominantly solid environment catalyzed by enzymes such as glycyl endopeptidase. researchgate.net This method has demonstrated efficiency for model peptides, including Z-Gly-Phe-NH₂, achieving high conversions. researchgate.net For the synthesis of Z-Gly-Phe-NH₂, a substrate molar ratio of 2:1 (Z-Gly:Phe-NH₂) resulted in the highest conversion. researchgate.net The addition of solid cysteine was found to enhance both the initial reaction rate and the final conversion, likely by protecting the enzyme from oxidation. researchgate.net Investigations into the reaction limitations indicated that enzyme autolysis and inactivation contributed to the observed plateau in conversion, which reached approximately 83% in this specific study. researchgate.net

Biocatalytic cascades involving sequential enzymatic reactions have been developed for the synthesis of various amino acid derivatives, including those structurally related to this compound. frontiersin.orgnih.gov For example, a multi-enzyme cascade has been reported for the efficient production of L-phenylglycine (L-Phg) from L-phenylalanine (L-Phe). nih.gov While L-Phg is an analogue, this highlights the potential of employing multi-enzyme systems for the synthesis of dipeptide structures or their precursors with high efficiency and selectivity.

Nonribosomal Peptide Synthetase (NRPS)-Based Approaches

Nonribosomal peptide synthetases (NRPSs) are multi-domain enzyme complexes responsible for the biosynthesis of a wide variety of peptides, including some dipeptides. researchgate.netpnas.org These enzymes operate through a modular assembly line, where each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain. researchgate.netnih.gov A standard NRPS module contains several key domains, including an adenylation (A) domain for substrate recognition and activation, a thiolation (T) domain (also known as a peptidyl carrier protein, PCP) that carries the activated amino acid as a thioester, and a condensation (C) domain that catalyzes the formation of the peptide bond. researchgate.netpnas.org

The adenylation domain plays a crucial role in selecting and activating the specific amino acid substrate using ATP hydrolysis, forming an aminoacyl-AMP intermediate. researchgate.netnih.govjst.go.jp This activated amino acid is then transferred to the phosphopantetheine arm of the T domain. pnas.org The C domain then catalyzes the formation of the peptide bond between the aminoacyl-thioester on the T domain and the amino group of the growing peptide chain or the second amino acid in the case of dipeptide synthesis. researchgate.net

While NRPSs are primarily known for synthesizing larger and more complex nonribosomal peptides, studies have shown that adenylation domains, even "internal" ones within a multidomain NRPS, can catalyze dipeptide synthesis. jst.go.jpnih.gov For instance, adenylation domains from DhbF, an NRPS involved in bacillibactin synthesis, were shown to produce dipeptides. jst.go.jpnih.gov Specifically, DhbFA1 catalyzed the formation of N-glycyl-L-cysteine (Gly-Cys) when supplied with glycine (B1666218) and L-cysteine. jst.go.jpnih.gov This indicates the potential of NRPS-based approaches, particularly utilizing specific domains like the adenylation domain, for the enzymatic synthesis of dipeptides. researchgate.net The substrate flexibility of A domains, while sometimes leading to structural diversity in natural products, can also be exploited for the synthesis of desired peptide derivatives. nih.gov

L-Amino Acid Alpha-Ligase-Mediated Synthesis

L-amino acid alpha-ligases (LALs, EC 6.3.2.28) are enzymes that catalyze the ATP-dependent synthesis of alpha-dipeptides directly from unprotected L-amino acids. mdpi.comnih.govasm.orgasm.orgmdpi.comacs.org This one-step condensation process is considered a cost-effective method for dipeptide production. nih.govasm.org The reaction involves the activation of one amino acid substrate with ATP to form an acyl-phosphate intermediate, followed by a nucleophilic attack by the amino group of the second amino acid, resulting in dipeptide formation. acs.org This reaction is typically unidirectional and does not necessitate substrate protection or derivatization. acs.org

The discovery of LALs, such as YwfE (also known as BacD) from Bacillus subtilis, has been a significant development in biocatalytic dipeptide synthesis. mdpi.commdpi.com BacD has demonstrated broad substrate specificity, capable of synthesizing a variety of dipeptides. mdpi.comsci-hub.se It generally shows a preference for smaller amino acids like alanine (B10760859) as the N-terminal substrate and larger amino acids such as phenylalanine as the C-terminal substrate. mdpi.comsci-hub.se Another LAL, RizA from B. subtilis, is known for its high N-terminal specificity for arginine but relaxed C-terminal specificity, accepting most amino acids except proline. mdpi.com Engineering of LALs through site-directed mutagenesis has been explored to alter their substrate specificity and improve dipeptide production yields. mdpi.com For example, mutations in the substrate binding pocket of RizA have been shown to increase the yield of specific dipeptides, including Arg-Phe. mdpi.com

Other LALs, such as TabS from Pseudomonas syringae, have also been investigated for their ability to synthesize various functional peptides. asm.orgacs.org TabS has shown even broader substrate promiscuity compared to BacD, capable of accepting all 20 proteinogenic L-amino acids, although its activity might be modest. acs.org

Aminopeptidase-Catalyzed Dipeptide Formation

Aminopeptidases, traditionally known for catalyzing the hydrolysis of peptide bonds from the N-terminus of proteins and peptides, have also been shown to catalyze peptide bond formation under specific conditions. researchgate.netnih.gov This synthetic capability often occurs via an aminolysis reaction, rather than a simple reversal of hydrolysis, particularly when using amino acid ester derivatives as acyl donors. rsc.org

Studies have demonstrated dipeptide synthesis catalyzed by aminopeptidases, such as the thermostable aminopeptidase (B13392206) from Streptomyces septatus TH-2 (SSAP). researchgate.netnih.gov SSAP has a broad substrate specificity for peptide hydrolysis and can synthesize dipeptides using non-N-protected amino acids. nih.gov Dipeptide synthesis by SSAP has been shown using free amino acids as acyl donors and aminoacyl methyl esters as acyl acceptors in organic solvents like 98% methanol. researchgate.netnih.gov This method allows for the synthesis of dipeptides containing hydrophobic residues. researchgate.netnih.gov

Engineered aminopeptidases, such as the transaminopeptidase aminolysin-S derived from a family S9 aminopeptidase, have also been developed for catalyzing peptide bond formation through aminolysis. rsc.org These engineered enzymes can produce linear and cyclic dipeptides from cost-effective substrates like amino acid ester derivatives. rsc.org

Substrate Specificity and Biocatalytic Reaction Optimization

The substrate specificity of biocatalysts, particularly ligases and peptidases, is a critical factor in the efficient synthesis of desired dipeptides like this compound. As discussed, LALs like BacD and RizA exhibit distinct substrate preferences, influencing which amino acids are incorporated at the N- and C-terminal positions. mdpi.comsci-hub.se For instance, BacD prefers phenylalanine at the C-terminus. mdpi.comsci-hub.se Engineering of these enzymes through site-directed mutagenesis is a key strategy to modify their substrate binding pockets and tailor their specificity for the synthesis of specific dipeptides or a broader range of analogues. mdpi.com

Optimization of biocatalytic reactions involves several parameters to maximize dipeptide yield and productivity. These include temperature, pH, substrate concentrations, and the presence of cofactors like ATP (for LALs). acs.org For example, studies on LAL-catalyzed dipeptide synthesis have investigated optimal temperatures and pH ranges. acs.org The concentration of substrates and the enzyme can significantly impact the reaction rate and equilibrium. researchgate.net Furthermore, the choice of solvent, particularly in peptidase-catalyzed synthesis, can influence enzyme activity and product formation. researchgate.netnih.gov

Detailed research findings often involve analyzing reaction mixtures using techniques like RP-HPLC to quantify product yields and assess the efficiency of different enzyme variants or reaction conditions. mdpi.com

Here is a table summarizing some aspects of substrate specificity for selected LALs:

Enzyme SourceN-terminal PreferenceC-terminal PreferenceNotesCitation
Bacillus subtilis (BacD/YwfE)Nonbulky, neutral (e.g., Ala, Ser, Gly)Bulky, neutral (e.g., Phe, Met, Leu)Broad substrate specificity, synthesizes 44 different dipeptides. mdpi.comsci-hub.se
Bacillus subtilis (RizA)ArginineRelaxed (accepts most except Pro)High N-terminal specificity. mdpi.com
Pseudomonas syringae (TabS)Can accept larger amino acidsBroad promiscuity (all 20 L-amino acids)Activity can be modest despite broad specificity. asm.orgacs.org

Structural Characterization and Conformational Analysis of Phe Gly

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the structure and analyzing the conformation of peptides like Phe-Gly. NMR and MS provide complementary information that allows for detailed characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local environment and connectivity of atoms within a molecule, providing detailed insights into both primary and secondary structure, as well as conformational dynamics in solution ias.ac.inresearchgate.netresearchgate.netnih.gov.

1D and 2D NMR for Primary and Secondary Structure Confirmation

One-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental for confirming the primary structure (amino acid sequence) and providing information about the secondary structure (e.g., presence of turns or helices) of peptides. 1D NMR spectra, such as ¹H and ¹³C NMR, provide chemical shift information that is characteristic of the different nuclei in the peptide backbone and side chains illinois.educhemicalbook.comnih.govchemicalbook.com. The chemical shifts are influenced by the electronic environment, which in turn is affected by the peptide's structure and conformation.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), help establish connectivity between coupled nuclei, allowing for the assignment of resonances to specific atoms within the this compound sequence acs.orgmeihonglab.com. For instance, COSY and TOCSY reveal through-bond correlations between protons, while HSQC correlates protons with the carbons or nitrogens to which they are directly attached. These correlations are essential for confirming the amino acid sequence and identifying the different spin systems of phenylalanine and glycine (B1666218) residues.

While direct studies specifically detailing 1D and 2D NMR of this compound for primary and secondary structure confirmation were not extensively found in the search results, these techniques are standard practice in peptide characterization. Studies on related peptides, such as cyclo(this compound) and peptides containing this compound sequences, demonstrate the application of 1D and 2D NMR for structural elucidation nih.govacs.orgchemfaces.com. For example, 1D and 2D NMR have been used to assign proton and carbon resonances and determine the planar structure of cyclic dipeptides like cyclo(this compound) chemfaces.com. Similarly, 2D NMR techniques like 2D-HOHAHA and 2D-ROESY have been applied to larger cyclic peptides containing this compound sequences to assign protons and obtain through-space interactions, which are crucial for conformational analysis nih.gov.

Solution-Phase Conformational Dynamics Analysis

NMR is particularly valuable for studying the conformational dynamics of peptides in solution. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) reveal through-space correlations between protons that are spatially close to each other, regardless of whether they are directly bonded nih.govnih.gov. The intensity of these NOE or ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing distance constraints that can be used to determine the preferred conformations in solution.

Studies on peptides containing this compound or related sequences highlight the use of NMR for conformational analysis in solution nih.govnih.govcore.ac.uklongdom.org. For example, NOESY connectivities have been used to analyze the conformation of a steroidal compound containing this compound, showing a predominant conformation in CDCl₃ solution researchgate.net. ¹H and ¹³C NMR spectroscopy have also been employed to investigate the conformational preferences of cyclic pentapeptides containing a D-Phe-Gly segment, revealing the presence of distorted beta turns and gamma turns in solution nih.gov. Furthermore, the temperature dependence of NH chemical shifts in ¹H NMR spectra can provide information about the involvement of amide protons in intramolecular hydrogen bonds, which are key features of secondary structure and influence conformational stability ias.ac.incore.ac.uk. ¹⁵N NMR spectroscopy can also be a useful alternative for conformational studies, as the nitrogen atoms of peptide bonds are affected by hydrogen bonding core.ac.uk.

While specific detailed research findings solely on the solution-phase conformational dynamics of linear this compound using NMR were not prominently featured, the principles and techniques applied to related peptides are directly applicable. The conformational flexibility around the peptide bond, as observed in molecular dynamics simulations of peptides containing D-Phe-Gly, can be investigated using NMR to identify preferred conformers and their dynamics in different solvents nih.gov.

Mass Spectrometry (MS) and Related Techniques

Mass Spectrometry provides information about the mass-to-charge ratio (m/z) of molecules and their fragments, which is essential for determining molecular weight, confirming purity, and analyzing fragmentation pathways to gain structural details ias.ac.innih.govrsc.orgnih.govmdpi.comebi.ac.uk.

High-Resolution Mass Spectrometry for Isomer Differentiation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS), such as using quadrupole time-of-flight (QTOF) instruments, allows for accurate mass measurements, which are crucial for determining the elemental composition of this compound and its potential modifications or degradation products acs.orgnih.govacs.orgresearchgate.net. Accurate mass measurements can help differentiate between compounds with very similar nominal masses, including isomers.

Tandem mass spectrometry (MS/MS), where a selected precursor ion is fragmented and the resulting product ions are mass-analyzed, provides detailed structural information through fragmentation analysis researchgate.netresearchgate.netnih.govmdpi.comacs.orgacs.orgresearchgate.netbu.edu. The fragmentation patterns of peptides typically involve cleavage of the peptide backbone amide bonds, generating characteristic fragment ions (e.g., b-ions and y-ions) that can be used to confirm the amino acid sequence nih.govmdpi.comacs.org. For this compound, MS/MS would yield fragments corresponding to the loss of amino acid residues or parts of them, providing sequence information.

Studies involving this compound or peptides containing this compound demonstrate the application of HRMS and fragmentation analysis. For instance, HRMS has been used to identify chlorinated products of this compound, confirming their molecular formulas based on accurate masses and isotopic patterns acs.orgnih.govacs.org. MS/MS analysis of these chlorinated this compound species provided fragmentation patterns that supported their identification acs.orgacs.org. Fragmentation analysis by MS/MS has also been used to study the degradation products of tripeptides containing Phe and Gly, revealing different fragmentation patterns for isomeric forms researchgate.netnih.gov. The analysis of fragment ions, such as a₁, b₂, and y₂ ions, can help distinguish between different peptide sequences or isomeric structures nih.gov.

While specific detailed fragmentation data solely for underivatized this compound was not extensively found, the principles of peptide fragmentation in MS/MS are well-established and applicable. The mass spectrum of ionic products from core-excited this compound has shown products at specific m/z values corresponding to fragments like CO⁺ or CNH₃⁺ and CONH⁺, formed by bond cleavages mdpi.com.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF MS is a soft ionization technique commonly used for analyzing peptides and proteins nih.govresearchgate.netacs.orgresearchgate.netnih.gov. In this method, the peptide sample is mixed with a matrix compound, which co-crystallizes with the analyte. Upon irradiation with a laser, the matrix absorbs the energy and transfers it to the analyte, leading to its ionization and desorption into the gas phase. The ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio.

MALDI-TOF MS is useful for determining the molecular weight of this compound and verifying its purity nih.govacs.org. The technique typically produces protonated or cationized molecular ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺), providing a clear signal for the intact peptide. MALDI-TOF MS has been used in studies involving peptides, including those containing this compound sequences, for molecular weight determination and analysis of mixtures rsc.orgnih.govresearchgate.netacs.orgresearchgate.netnih.gov. For example, MALDI-TOF MS was used to identify cyclic dipeptides, including cyclo(this compound), isolated from bacterial cultures based on their spectral data chemfaces.com. MALDI-TOF/TOF tandem MS allows for fragmentation of selected ions, providing sequence information similar to other MS/MS techniques bu.eduacs.orgresearchgate.net. While direct application solely to linear this compound was not extensively detailed in the provided results, MALDI-TOF MS is a standard technique for its analysis. The mass spectrum of this compound dissociation following core excitation has been obtained using the MALDI method mdpi.com. MALDI-TOF MS has also been used to analyze peptides containing this compound-Phe-Gly sequences rsc.org.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for analyzing peptides, providing information about their mass-to-charge ratio and aiding in the identification of the peptide itself and its potential modifications or complexes. ESI-MS and ESI-MS/MS have been shown to be effective methods for identifying aqueous ozone oxidation products of amino acids and small peptides. core.ac.uk The technique is valuable for its identification capability, even with very small sample amounts. core.ac.uk Studies have utilized ESI-MS to characterize synthetic peptides containing Phe and Gly residues. rsc.org, rsc.org ESI mass spectra can reveal the presence of complex ions involving this compound, such as singly-charged transition-metal-bound trimeric and dimeric complexes. researchgate.net For instance, an ESI mass spectrum of a mixture containing this compound, triiodothyronine (T3), and manganese(II) chloride showed complex ions like [MnII(this compound)2(T3)–H]+ and [MnII(this compound)2–H]+. researchgate.net

Circular Dichroism (CD) Spectroscopy for Peptide Backbone Conformation

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure and conformational changes of peptides and proteins. nih.gov, researchgate.net, acs.org The far-UV region (typically 180-250 nm) of the CD spectrum is particularly sensitive to the conformation of the peptide backbone, providing information on the presence of secondary structures such as alpha-helices, beta-sheets, beta-turns, and unordered structures. nih.gov, researchgate.net, acs.org The absorption of partially delocalized peptide bonds is the main contributor to the CD spectrum in this range. acs.org The near-UV region (250-330 nm) can provide insights into the local environment of aromatic amino acid side chains, such as phenylalanine (Phe). nih.gov CD studies on peptides containing Gly and Phe residues have been performed to understand their conformational behavior in different solvent environments, revealing structural differences. srce.hr The conformations adopted by peptides can be highly sensitive to the surrounding media. researchgate.net

Near-Edge X-ray Absorption Fine-Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine-Structure (NEXAFS) spectroscopy is a powerful tool for investigating the electronic states of matter, offering element-specific and environment-sensitive capabilities. mdpi.com, researchgate.net NEXAFS has been applied to study dipeptides like this compound to understand core electron excitation sites and corresponding destination molecular orbitals. mdpi.com, digitellinc.com The total-ion-yield (TIY) method is often used to measure NEXAFS spectra. mdpi.com, digitellinc.com For this compound, the carbon K-edge NEXAFS spectrum reveals prominent peaks in specific energy regions. mdpi.com

Excitation Site Analysis and Selective Dissociation Mechanisms

NEXAFS spectroscopy, combined with mass spectrometry, allows for the investigation of specific dissociation phenomena following core excitation in peptides. mdpi.com, researchgate.net, digitellinc.com By analyzing the mass spectra obtained at various excitation energies, the branching ratios of ionic products can be determined, providing insights into specific dissociation pathways. mdpi.com, digitellinc.com In this compound, variations in excitation energy have demonstrated a selective dissociation process, where certain products are formed more efficiently. mdpi.com, researchgate.net This specificity is closely linked to dissociations occurring near the peptide bond, which is related to the nodal planes of the destination molecular orbitals involved in the excitation. mdpi.com, researchgate.net, digitellinc.com Studies have identified excitation sites of core electrons and the corresponding destination molecular orbitals in this compound. mdpi.com, digitellinc.com

Computational Chemistry and Molecular Modeling for Structural Insights

Computational chemistry and molecular modeling play a significant role in complementing experimental techniques by providing detailed structural and electronic insights into peptides like this compound. researchgate.net, cuni.cz, acs.org These methods allow for the exploration of potential energy surfaces, identification of stable conformers, and analysis of molecular interactions. cuni.cz, scm.com Computational approaches, including quantum chemical calculations, are used to predict various molecular properties and interpret experimental findings. researchgate.net, researchgate.net, acs.org

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and properties of molecules, including peptides. researchgate.net, austinpublishinggroup.com, acs.org DFT methods are capable of treating relatively large systems with reasonable accuracy and speed, making them valuable for studying enzyme active sites and biomolecular interactions. diva-portal.org, austinpublishinggroup.com Hybrid functionals, such as B3LYP, are commonly employed in computational chemistry and biology studies. diva-portal.org, austinpublishinggroup.com DFT calculations have been applied to study the structure and vibrational properties of peptides containing phenylalanine and glycine residues. csic.es, rsc.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry, involving the process of changing a system's geometry to minimize its total energy and locate stable structures (local minima) on the potential energy surface. researchgate.net, scm.com DFT is frequently used for geometry optimization of peptides. mdpi.com, blogspot.com, rsc.org, cuni.cz Once optimized geometries are obtained, electronic structure analysis can be performed. researchgate.net This analysis can include calculating atomic charges, analyzing frontier molecular orbitals (e.g., HOMO and LUMO), and examining molecular electrostatic potential maps to understand the distribution of electron density and potential reactivity sites. researchgate.net DFT calculations allow for a detailed description of the electronic states within the molecule. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the dynamic behavior and conformational landscape of biological molecules like peptides at an atomic level. longdom.orgresearchgate.net MD simulations enable the study of time-dependent behavior, providing insights into the intricate interactions that govern folding and binding processes. longdom.org

Conformational Sampling and Solvent Environment Effects

Conformational sampling in MD simulations allows for the exploration of the various three-dimensional structures a peptide can adopt. The conformational profile of a peptide is influenced by a balance between intramolecular interactions within the molecule and intermolecular interactions with the solvent environment. researchgate.net Consequently, the properties of the solvent can alter the conformational profile of a peptide. researchgate.net

Studies using MD simulations have investigated the influence of aqueous solvent on peptide conformations. Explicit solvent molecules are often included in simulations to account for these interactions. researchgate.net The presence of solvent can stabilize certain conformations. For instance, in some peptides, aqueous solvent molecules can stabilize more extended conformations like the polyproline II (P II ) geometry. mdpi.com

Explicit solute-solvent interactions can impact not only the energetic preferences of certain conformers but also influence calculated spectroscopic properties. rsc.org For example, in studies of cyclic tetrapeptides, explicit solvation with acetonitrile (B52724) affected the vibrational circular dichroism (VCD) spectra in the amide II region for certain conformers. rsc.org The carbonyl group of a peptide can compete with solvent molecules for hydrogen bonding donors in solution. rsc.org

Ramachandran Plot Analysis of Dipeptide Conformations

Ramachandran plots are a fundamental tool in conformational analysis of peptides, graphically representing the allowed values for the backbone dihedral angles phi (φ) and psi (ψ) for each amino acid residue in a peptide. proteopedia.orgsu.se The combination of φ and ψ angles largely determines the conformation of an oligopeptide. longdom.org These plots help visualize the sterically allowed and energetically favorable conformations. longdom.orgproteopedia.org

For a dipeptide like this compound, the Ramachandran plot illustrates the accessible conformational space for the phenylalanine and glycine residues. Due to its unique structure with only a hydrogen atom as a side chain, glycine has more conformational flexibility compared to other amino acids and can occupy regions of the Ramachandran plot that are disallowed for other residues due to steric hindrance. proteopedia.orgsu.seproteopedia.org

MD simulations can be used to generate Ramachandran plots by analyzing the distribution of sampled φ and ψ angles over the simulation time. longdom.org These plots can reveal the dominant conformer types adopted by the dipeptide in a specific solvent environment. researchgate.net For example, studies on dipeptides have identified dominant conformer types such as C7(eq) and C5 (extended conformation). researchgate.netresearchgate.net The presence of metal ions can also influence the populated regions in the Ramachandran plot, shifting the conformational preferences. researchgate.net

Homology Modeling and Virtual Docking for Enzyme Interaction Sites

Homology modeling and virtual docking are computational techniques used to study the potential interactions between peptides and enzymes. Homology modeling is a structure prediction approach that builds a 3D model of a target protein (like an enzyme) based on the experimentally determined structure of a related protein (template) with a similar amino acid sequence. nih.govrsc.org This is particularly useful when the crystal structure of the enzyme of interest is not available. nih.govrsc.org

Virtual docking simulations predict the preferred orientation and binding affinity of a ligand (such as a peptide like this compound) to a receptor (the enzyme). This involves computationally placing the ligand into the enzyme's active site or binding pocket and evaluating the interaction energies. researchgate.net

These techniques can be applied to investigate how this compound might interact with enzymes. While specific studies focusing on the homology modeling and virtual docking of this compound with enzymes were not extensively found, related research on other peptides and enzymes demonstrates the application of these methods. For instance, homology modeling has been used to build 3D models of enzymes like human CYP2C9 to characterize enzyme-substrate complexes with various ligands, including peptides or peptide-like molecules. nih.gov Virtual docking, often used in conjunction with homology modeling, helps identify key residues in the enzyme's binding site that interact with the ligand. researchgate.netnih.gov

Studies on dipeptide epimerases have utilized computational methods, including homology modeling and metabolite docking, to predict and understand enzyme specificity for various dipeptides, including those with hydrophobic residues like phenylalanine. pnas.orgnih.gov These computational predictions have been experimentally verified, confirming the validity of the homology models and predicted binding poses. pnas.org

While direct detailed research findings on the virtual docking of this compound with specific enzymes are not provided in the search results, the principles of homology modeling to obtain enzyme structures and virtual docking to predict peptide-enzyme interactions are well-established computational approaches in studying molecular recognition and enzyme-ligand binding. nih.govrsc.orgresearchgate.netnih.gov

Enzymatic and Chemical Reactivity of Phe Gly

Mechanisms of Hydrolysis

Hydrolysis of the peptide bond in Phe-Gly, which links the phenylalanine and glycine (B1666218) residues, can be achieved through both chemical and enzymatic means. The specific conditions of hydrolysis dictate the mechanism and the resulting products.

Under acidic conditions, the peptide bond of this compound can be cleaved through hydrolysis. The generally accepted mechanism for acid-catalyzed peptide hydrolysis involves the protonation of the carbonyl oxygen of the amide bond. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the peptide bond, yielding the constituent amino acids, phenylalanine and glycine.

A significant consequence of acid-catalyzed hydrolysis of peptides containing chiral amino acids like phenylalanine is the potential for epimerization at the α-carbon. In the case of L-Phe-Gly, this can lead to the formation of its diastereomer, D-Phe-Gly, prior to complete hydrolysis. This occurs because the conditions that promote hydrolysis can also facilitate the racemization of the chiral amino acid residue. The presence of the phenyl group in phenylalanine can stabilize a carbanionic intermediate, which increases the likelihood of racemization compared to amino acids with aliphatic side chains nih.govrsc.org. Studies on model dipeptides have shown that C-terminal residues tend to isomerize faster than N-terminal residues during acid hydrolysis. This suggests that during the acid hydrolysis of L-Phe-Gly, the formation of D-phenylalanine from the intact dipeptide is a competing reaction to the cleavage of the peptide bond.

The enzymatic hydrolysis of this compound is a highly specific process catalyzed by various proteases and peptidases. These enzymes offer a controlled way to cleave the peptide bond under mild physiological conditions.

The susceptibility of the this compound dipeptide to enzymatic cleavage is determined by the substrate specificity of the acting protease or peptidase. Many of these enzymes exhibit a preference for certain amino acid residues at the scissile bond.

Chymotrypsin : This serine protease is well-known for its preference for cleaving peptide bonds on the C-terminal side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine libretexts.orgsigmaaldrich.com. Therefore, chymotrypsin can hydrolyze substrates where phenylalanine is the N-terminal residue, making this compound a potential substrate. The hydrophobic pocket in chymotrypsin's active site accommodates the phenyl side chain of phenylalanine libretexts.org.

Dipeptidyl Peptidase IV (DPP-IV) : This enzyme typically cleaves dipeptides from the N-terminus of polypeptides, showing a strong preference for proline or alanine (B10760859) at the penultimate (P1) position sigmaaldrich.combiorxiv.org. While the primary specificity is for proline, studies have shown that DPP-IV can cleave dipeptides with other N-terminal residues, although with varying efficiency. Its activity on this compound would depend on the specific isoform and reaction conditions.

Aminopeptidases : These enzymes cleave amino acids from the N-terminus of peptides. The specificity of various aminopeptidases for this compound would depend on their individual substrate preferences for N-terminal phenylalanine.

The following table summarizes the general substrate preferences of some proteases that may act on this compound:

Enzyme General P1 Specificity Potential for this compound Hydrolysis
Chymotrypsin Aromatic (Phe, Tyr, Trp) High
Dipeptidyl Peptidase IV Proline, Alanine Lower, depends on isoform

Enzymatic Hydrolysis by Proteases and Peptidases

Kinetic Analysis of Enzymatic Cleavage Reactions

The efficiency of enzymatic cleavage of this compound is quantified by kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). A study on a series of N-acetyl-L-phenylalanyl peptides with the general formula Ac-Phe-(Gly)n-NH2 (where n = 0-2) investigated the effect of the leaving group's chain length on the efficiency of chymotrypsin Aα amidase and peptidase activities nih.gov. Kinetic measurements at pH 8.00 and 25°C provided values for k_cat and K_m for these substrates, offering insights into the enzyme's binding and catalytic mechanisms nih.gov. While this study did not use this compound directly, the findings for related peptides suggest that the glycine residue would influence the kinetic parameters of chymotrypsin-catalyzed hydrolysis. For instance, the nature of the amino acid adjacent to the phenylalanine residue affects the binding affinity and the rate of the enzymatic reaction.

Enzymatic Epimerization and Racemization Studies

Epimerization and racemization involve the change in stereochemistry at the α-carbon of an amino acid residue. In this compound, the chiral center is on the phenylalanine residue.

Dipeptide epimerases are enzymes that catalyze the inversion of the stereochemistry of a chiral amino acid within a dipeptide. Research has led to the characterization of such enzymes with activity on dipeptides containing aromatic amino acids.

A notable example is a dipeptide epimerase from the hyperthermophilic bacterium Thermotoga maritima nih.gov. This enzyme, belonging to the enolase superfamily, was identified to have epimerase activity for dipeptides with L-alanine at the N-terminus and an aromatic amino acid at the C-terminus. Specifically, it was found to epimerize L-Ala-L-Phe to L-Ala-D-Phe with a k_cat/K_M value of approximately 10^4 M⁻¹s⁻¹ nih.gov. Although this enzyme acts on a dipeptide containing phenylalanine, its specificity for an N-terminal alanine suggests it may not be active on this compound. However, this discovery highlights the existence of enzymes capable of epimerizing phenylalanine within a dipeptide context. The characterization of such enzymes often involves homology modeling to predict binding site structures and in silico docking to identify potential substrates nih.gov.

The kinetic parameters for the epimerization of L-Ala-L-Phe by the T. maritima dipeptide epimerase at different temperatures are presented in the table below nih.gov:

Temperature (°C) k_cat/K_M (M⁻¹s⁻¹)
Room Temperature 1.2 ± 0.2 × 10⁴
40 4.1 ± 0.9 × 10⁴

These findings demonstrate the temperature-dependent activity of this epimerase, which is consistent with its origin from a hyperthermophilic organism nih.gov.

Structural Determinants for Stereochemical Preferences

The stereochemical preference of enzymes for a specific enantiomer of a substrate like this compound is fundamentally determined by the three-dimensional architecture of the enzyme's active site. Enzymes achieve high stereospecificity through a precise arrangement of amino acid residues that create chiral binding pockets. These pockets engage in specific interactions with the substrate, allowing only one enantiomer to bind in the correct orientation for catalysis.

The molecular basis for this selectivity relies on the principle that a chiral substrate must establish multiple points of contact with the enzyme's active site. For a dipeptide like L-Phe-Gly, these interactions are dictated by the distinct properties of its constituent amino acids. The determinants include:

Binding Pockets: Enzyme active sites are not flat surfaces but contain well-defined pockets, often categorized as hydrophobic or polar. In the case of L-Phe-Gly, the bulky, nonpolar phenyl group of Phenylalanine is preferentially accommodated by a large hydrophobic pocket (HL) within the active site.

Steric Hindrance: The size and shape of the binding pockets create steric hindrance that prevents the "wrong" enantiomer (e.g., D-Phe-Gly) from fitting correctly. The active site is structured to accommodate the specific spatial arrangement of the substituents around the alpha-carbon of the L-phenylalanine residue.

Catalytic Residue Orientation: For a reaction to occur, the peptide bond of this compound must be precisely positioned relative to the enzyme's catalytic residues. The specific geometry of the active site ensures that only the preferred stereoisomer is oriented correctly for catalysis, while the other enantiomer, even if it binds, will not be in a productive conformation.

Protein engineering studies have demonstrated that the stereospecificity of an enzyme can be altered or even inverted by mutating key residues within the active site. For instance, reducing the size of a binding pocket by replacing a small amino acid residue with a larger one can change the enzyme's preference for different substrates, highlighting the critical role of active site architecture in determining stereochemical outcomes. frontiersin.org

Interactions with Enzyme Active Sites and Inhibitor Research

The this compound dipeptide interacts with enzyme active sites through the combined properties of its Phenylalanine and Glycine residues. The large, hydrophobic side chain of Phenylalanine facilitates binding within hydrophobic pockets of an active site, while the Glycine residue, lacking a side chain, provides conformational flexibility. This flexibility can be crucial for the substrate to adopt an optimal conformation for binding and catalysis.

The nature of the amino acids within a dipeptide significantly influences its interaction with enzymes and its metabolic stability. For example, studies on dipeptide hydrolysis in plasma have shown that the identity of the N-terminal amino acid is a key determinant of the hydrolysis rate. nih.gov Dipeptides with an N-terminal Glycine are often hydrolyzed at different rates than those with other amino acids like Alanine, indicating that the active sites of plasma hydrolases have distinct preferences and interaction profiles for the N-terminal residue. nih.gov

A prominent example of the this compound moiety's importance in enzyme binding and regulation is its presence in the highly conserved Asp-Phe-Gly (DFG) motif, located at the N-terminus of the activation loop in most protein kinases. This motif is a critical conformational switch that controls the enzyme's catalytic activity. The this compound dipeptide within this motif plays a central role in this mechanism.

The DFG motif can exist in two principal conformations:

DFG-in (Active Conformation): In the active state, the Phenylalanine side chain is nestled into a hydrophobic pocket within the kinase. The subsequent Glycine residue provides the necessary torsional freedom to allow the peptide backbone to adopt this conformation. This orientation allows the preceding Aspartate residue to face into the active site, where it coordinates magnesium ions essential for ATP binding and phosphate transfer.

DFG-out (Inactive Conformation): To inactivate the kinase, the DFG motif undergoes a significant conformational flip. The Phenylalanine residue moves out of its hydrophobic pocket, and the Aspartate residue flips outward, away from the ATP-binding site. This movement, enabled by the flexibility of the Glycine residue, prevents the kinase from binding ATP productively and blocks catalysis.

This conformational change is a key target for a class of enzyme inhibitors known as Type-II inhibitors. Unlike inhibitors that compete directly with ATP in the active conformation, Type-II inhibitors bind to and stabilize the inactive DFG-out state. By occupying a hydrophobic pocket adjacent to the ATP site that is only accessible in the DFG-out conformation, these inhibitors lock the enzyme in an inactive form. The this compound moiety is therefore integral to both the natural regulation of kinase activity and the mechanism of action for these targeted therapeutic agents.

Non-Enzymatic Degradation Pathways and Stability Research

The stability of the this compound dipeptide in aqueous solution is primarily governed by the non-enzymatic hydrolysis of its internal amide bond. This degradation is influenced by environmental factors, particularly pH and temperature. veeprho.com Peptides are generally more stable when stored in a lyophilized state at low temperatures (–20 °C or below). veeprho.comsigmaaldrich.com In solution, degradation is accelerated by extremes of pH and higher temperatures. veeprho.com

The primary non-enzymatic degradation pathways for simple peptides like this compound include:

Hydrolysis (Scission): This involves the direct cleavage of the peptide bond by water. This reaction is generally slow at neutral pH but is catalyzed by acidic or basic conditions. Studies on simple glycine peptides show that direct hydrolysis, or scission, is the dominant cleavage mechanism at alkaline pH (e.g., pH 10). nih.gov

Intramolecular Aminolysis (Backbiting): This pathway involves a nucleophilic attack by the N-terminal amino group on the carbonyl carbon of the peptide bond, leading to cleavage. For dipeptides, this results in the formation of a cyclic dimer, a diketopiperazine. This backbiting mechanism is reported to be the dominant degradation pathway at neutral pH for small peptides. nih.gov

The interplay between these degradation pathways is highly dependent on the pH of the solution. Research on the cleavage rates of glycine oligomers at 95 °C demonstrated this pH dependency.

pH ConditionDominant Degradation PathwayRelative Significance
Acidic (pH 3)Scission and BackbitingBoth pathways are significant. nih.gov
Neutral (pH 7)Backbiting (Intramolecular Aminolysis)Backbiting is the dominant mechanism. nih.gov
Alkaline (pH 10)Scission (Direct Hydrolysis)Scission is the dominant mechanism. nih.gov

While the Phenylalanine residue itself is generally stable, under specific conditions involving lipid hydroperoxides and heat, it can degrade to form compounds such as phenylacetic acid and benzaldehyde. nih.gov This suggests that in complex systems where oxidative stress is a factor, the degradation of the this compound dipeptide could potentially involve pathways beyond simple hydrolysis of the peptide bond.

Supramolecular Assembly and Biomacromolecular Interactions Involving Phe Gly

Self-Assembly Mechanisms of Dipeptides and Derived Structures

Dipeptides, including Phe-Gly, can undergo self-assembly into ordered nanostructures through a variety of noncovalent interactions. This process is a cornerstone in the development of peptide-based biomaterials and provides insights into biological assembly processes. beilstein-journals.orgfrontiersin.org The specific morphology of the assembled structures is influenced by the balance of weak noncovalent forces, as well as external stimuli such as pH, temperature, and solvent composition. researchgate.netchinesechemsoc.org

Fibrillization and Nanostructure Formation by Dipeptides

Dipeptides are recognized as the shortest self-assembling motifs of peptides and can form various ordered nanostructures. frontiersin.org For instance, diphenylalanine (Phe-Phe), a dipeptide related to the amyloid-β peptide, is extensively studied for its ability to form nanofibers and other structures like nanotubes, nanovesicles, and nanosheets under different conditions. acs.orgmdpi.com While Phe-Phe is a widely studied self-assembling dipeptide, other dipeptides and modified dipeptides also exhibit fibrillization and nanostructure formation. For example, a glycine-phenylalanine (Gly-Phe) based dipeptide decorated with ene and azide (B81097) groups has been shown to assemble into β-sheets and supramolecular helices in crystal structures. researchgate.net The self-assembly of Fmoc-protected pentafluorophenylalanine (Fmoc-F₅-Phe) in water rapidly leads to entangled fibrillar structures, forming rigid supramolecular gels at low concentrations. researchgate.netrsc.org The resulting nanostructures can include nanofibers, nanotubes, and spherical vesicles, with the specific morphology often dictated by factors like peptide concentration and solvent. mdpi.comnih.gov

Investigation of Noncovalent Interactions in Self-Assembly (e.g., π-stacking, inter-residue hydrogen bonding)

The self-assembly of peptides is primarily driven by noncovalent interactions. These include hydrogen bonding, hydrophobic interactions, van der Waals forces, electrostatic interactions, and π-π stacking. beilstein-journals.orgresearchgate.net For aromatic amino acids like phenylalanine, π-π stacking interactions play a significant role in self-assembly. researchgate.netresearchgate.net In the case of Phe-Phe, hydrogen bonding and π-π stacking are considered the main driving forces for its assembly into ordered nanofibers. acs.org Studies on modified dipeptides, such as those with aromatic capping groups like Fmoc, highlight the importance of π-π stacking and hydrophobic interactions in promoting self-assembly and hydrogelation. researchgate.netnih.gov Inter-residue hydrogen bonding is also crucial, contributing to the formation of structures like β-sheets, which are common in peptide assemblies. researchgate.netacs.org The interplay and balance of these noncovalent forces determine the final assembled structure. researchgate.netchinesechemsoc.org

Role of this compound Motifs in Protein Aggregation and Amyloidogenesis Research (e.g., TDP-43 Prion-Like Domain)

This compound (FG) motifs can play a significant role in protein aggregation, particularly in the context of amyloidogenesis. These motifs are found in proteins with intrinsically disordered regions, such as the prion-like domain (PrLD) of TDP-43. nih.govlibretexts.org

Contribution to Amyloid Core Formation and Fibril Structure

Research on the TDP-43 PrLD has shown that this compound motifs are key elements in the formation of the amyloid core and the structure of reconstituted fibrils. nih.govnih.gov While this compound motifs may have minor participation in the initiation of droplet formation, they are crucial for stabilizing the fibril core in the amyloid conformation. nih.govnih.gov Solid-state NMR studies have indicated that these motifs are immobilized within a fibrillar core containing β-rich segments. nih.govresearchgate.net The amyloid core in such fibrils is stabilized by aromatic residues, including phenylalanine, from Glycine-Aromatic-Serine (GAroS) rich regions. nih.gov This suggests a pivotal role for this compound motifs in creating the structural foundation of amyloid fibrils in certain proteins. nih.govnih.gov

Dipeptide-Based Hydrogels as Research Models for Biomaterial Science

Dipeptide-based hydrogels are gaining attention as research models in biomaterial science due to their biocompatibility, biodegradability, and tunable properties. frontiersin.orgmdpi.com These hydrogels are typically formed through the self-assembly of dipeptides or modified dipeptides into a three-dimensional network that can entrap large amounts of water. frontiersin.orgmdpi.com

Fundamental Understanding of Molecular Preorganizations

The study of dipeptide-based hydrogels provides fundamental insights into the molecular preorganization required for self-assembly and gelation. The ability of simple dipeptides to form complex supramolecular structures through noncovalent interactions highlights the principles of molecular recognition and assembly. beilstein-journals.orgresearchgate.net Factors such as the sequence of amino acids, capping groups, and environmental conditions influence the self-assembly process and the resulting hydrogel properties. frontiersin.orgchinesechemsoc.orgnih.gov Understanding how dipeptides preorganize through interactions like hydrogen bonding and π-π stacking is crucial for designing new self-assembling biomaterials with desired characteristics. researchgate.netrsc.org While Phe-Phe has been extensively studied as a hydrogelator, research on modified dipeptides, including those containing phenylalanine and glycine (B1666218), contributes to this fundamental understanding by exploring how subtle structural changes impact self-assembly and gelation behavior. frontiersin.orgnih.govmdpi.com

Phe Gly As a Building Block in Peptide and Peptidomimetic Design

Rational Design Principles for Phe-Gly Mimetics

Rational design of this compound mimetics involves creating molecules that structurally and functionally resemble the dipeptide while potentially offering enhanced properties such as improved metabolic stability, altered conformational preferences, or specific binding affinities. This process often entails modifying the peptide backbone or incorporating non-natural amino acids or scaffolds nih.govacs.orgnih.govacs.org.

Incorporation of Heterocyclic Scaffolds in Pseudopeptide Synthesis

One strategy in designing this compound mimetics is the incorporation of heterocyclic scaffolds. These ring structures can replace the amide bond or parts of the amino acid side chains, introducing conformational constraints and altering the electronic properties of the mimetic nih.govacs.orgcore.ac.ukmdpi.com. For instance, enantiopure heterocyclic Boc-protected this compound dipeptidomimetics containing 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,4-triazole (B32235) ring systems have been synthesized as building blocks for pseudopeptides nih.govacs.org. These mimetics have been explored as replacements for the this compound sequence in biologically active peptides like dermorphin (B549996) and substance P nih.govacs.org.

Impact of Structural Modifications on Conformational Space

Structural modifications to the this compound unit or its mimetics have a significant impact on their conformational space. The introduction of rigid heterocyclic scaffolds, for example, can restrict the flexibility normally associated with the peptide bond and the glycine (B1666218) residue nih.govacs.orgcore.ac.ukbeilstein-journals.org. This conformational restriction can preorganize the molecule into a specific shape, which is crucial for binding to biological targets nih.govacs.orgsci-hub.se. Studies on cyclic peptides and dehydropentapeptides have demonstrated how the incorporation of specific residues or modifications influences the adoption of secondary structures like beta-turns or helical conformations beilstein-journals.orgnih.govnih.gov. The position of a chiral residue, such as L-Valine in dehydropentapeptides, can strongly influence the conformational preference of the peptide chain beilstein-journals.org.

Data illustrating the impact of heterocyclic replacements on receptor affinity and implied conformational effects can be seen in the study involving dermorphin and substance P pseudopeptides nih.govacs.org.

Peptide/PseudopeptideThis compound ReplacementReceptorIC50 (nM)Agonist Activity (μ-receptor)
Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2)Noneμ-opioid6.2Retained
Dermorphin Pseudopeptide (with heterocyclic mimetic 1)1,3,4-oxadiazoleμ-opioid12-31Retained
Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-MetNH2)NoneNK1 receptor1.5Not Applicable
Substance P Pseudopeptide (with heterocyclic mimetic)Heterocyclic mimeticNK1 receptor> 1000Not Applicable

Note: IC50 values for dermorphin pseudopeptides with different heterocyclic mimetics (except one type) were in the range of 12-31 nM, comparable to native dermorphin (6.2 nM) at the μ-receptor. Substance P pseudopeptides showed significantly lower affinity (> 1 μM) for the NK1 receptor compared to native Substance P (1.5 nM), suggesting that the mimetics prevented the adoption of bioactive conformations. nih.govacs.org

Development of this compound Containing Scaffolds for Chemical Probes

This compound and its derivatives are utilized in the development of scaffolds for chemical probes. These probes are valuable tools in chemical biology for investigating biological processes and identifying molecular targets rsc.orgumich.edu. Scaffolds incorporating the this compound motif can be designed to target specific proteins or pathways, often by mimicking endogenous ligands or interaction sites. For example, the Asp-Phe-Gly (DFG) motif is a conserved sequence found in the activation loop of kinases, and its conformation (DFG-in or DFG-out) is critical for kinase activity and inhibitor binding rsc.org. While this is a tripeptide motif, it highlights the importance of the this compound sequence in a biologically relevant context and its potential for being mimicked in chemical probes targeting kinases. This compound dipeptide-derived piperazinones have also been synthesized and evaluated as potential chemical probes, such as in the search for antagonists of the thrombin receptor PAR1 researchgate.netnih.gov.

Synthetic Applications in Complex Natural Product Synthesis

The this compound dipeptide and its modified forms find applications in the synthesis of complex natural products. Due to the structural complexity and often challenging nature of natural products, incorporating pre-formed or rationally designed building blocks like this compound can streamline synthetic routes researchgate.netoapen.orgacs.org. While direct examples of this compound incorporation into specific complex natural product total synthesis were not extensively detailed in the search results, the principle of using dipeptide or pseudodipeptide building blocks to facilitate the construction of larger, intricate molecules is a common strategy in synthetic organic chemistry researchgate.netmdpi.comgoogle.com. The synthesis of cyclic peptides, some of which are natural product analogues, often involves the coupling of smaller peptide fragments or modified amino acids, where this compound or its mimetics could serve as key intermediates mdpi.com. For instance, the synthesis of cyclotetrapeptide analogues to natural products as herbicides has been reported, utilizing peptide coupling strategies where a this compound unit could be a component mdpi.com.

Advanced Analytical Methodologies for Dipeptide Research and Purity Assessment

Chromatographic Separation Methodologies for Research

Chromatography is a cornerstone of peptide analysis, enabling the separation of complex mixtures into individual components. For dipeptides like Phe-gly, these techniques are crucial for assessing purity and isolating the compound of interest from synthesis byproducts or degradants.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the separation, identification, and quantification of peptides. researchgate.net UPLC systems utilize columns with sub-2 µm particles, which allows for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. jocpr.com Reversed-phase HPLC (RP-HPLC) is the most commonly exploited chromatographic technique for peptide analysis, including dipeptides and their impurities. nih.govtandfonline.com The separation mechanism in RP-HPLC is based on the hydrophobic partitioning of analytes between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, which typically consists of an aqueous buffer and an organic solvent like acetonitrile (B52724). nih.govresearchgate.net

A significant analytical challenge in this compound research is the separation of its various isomers and the detection of process-related impurities. Isomers can include constitutional isomers (e.g., Gly-Phe) and stereoisomers (diastereomers), which often have very similar physicochemical properties, making them difficult to resolve. nih.gov Reversed-phase chromatography is capable of separating diastereomers, such as peptide epimers. nih.gov

The development of a robust HPLC or UPLC method for impurity profiling requires a systematic approach, often guided by Quality by Design (QbD) principles. researchgate.netmdpi.com This involves the careful optimization of several chromatographic parameters to achieve the desired selectivity and resolution. Key parameters that are manipulated include the choice of stationary phase, the composition and pH of the mobile phase, the column temperature, and the gradient slope. mdpi.com For instance, adjusting the mobile phase pH can alter the ionization state of the dipeptide and its impurities, thereby affecting their retention and improving separation. The use of ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase is a common strategy to improve peak shape and resolution for peptides. nih.gov

The following table outlines typical parameters considered during the development of an HPLC/UPLC method for peptide impurity analysis.

ParameterDescriptionTypical Conditions & Rationale for this compound Analysis
Stationary Phase The solid support within the column that interacts with the analytes.C18 or C8 columns are most common for peptide separations due to their hydrophobic nature. The choice depends on the hydrophobicity of the impurities to be separated. nih.govmdpi.com
Mobile Phase The solvent that carries the sample through the column. Typically a mixture of an aqueous buffer and an organic modifier.Aqueous phase: Water with an acid modifier (e.g., 0.1% TFA or formic acid) to control pH and act as an ion-pairing agent. Organic phase: Acetonitrile or methanol. jocpr.comnih.gov
Elution Mode The process of passing the mobile phase through the column. Can be isocratic (constant mobile phase composition) or gradient (composition changes over time).Gradient elution is almost always used for peptide impurity profiling to resolve components with a wide range of polarities within a reasonable time. jocpr.commdpi.com
Column Temperature The operating temperature of the column.Elevated temperatures (e.g., 30-55 °C) can improve efficiency and reduce viscosity, but must be controlled to ensure reproducibility and prevent peptide degradation. jocpr.commdpi.com
Flow Rate The speed at which the mobile phase moves through the column.Typically 0.2-1.0 mL/min for UPLC and 0.5-2.0 mL/min for HPLC. Optimized to balance analysis time and separation efficiency. jocpr.com
Detection The method used to visualize the separated components as they elute from the column.UV detection at 210-220 nm is standard for detecting the peptide bond. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment. mdpi.comnih.gov

Capillary Electrophoresis (CE) is a highly efficient separation technique that offers an alternative and complementary approach to HPLC for dipeptide analysis. nih.gov CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. hitachi-hightech.com This technique is known for its high resolving power, short analysis times, and minimal sample and solvent consumption. nih.govhitachi-hightech.com

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov For the analysis of this compound, which is amphoteric, the pH of the BGE is a critical parameter. By adjusting the pH, the net charge of the dipeptide can be manipulated, thereby controlling its migration time and enabling separation from other charged species. For example, using a borate (B1201080) buffer at pH 9.5 has been effective for separating aromatic amino acids and related compounds. nih.gov The high efficiency of CE, often generating hundreds of thousands of theoretical plates, allows for the separation of very similar molecules, making it suitable for dipeptide profiling and purity assessment. nih.gov

ParameterDescriptionTypical Conditions for Amino Acid/Dipeptide Analysis
Capillary A narrow tube, typically of fused silica, where separation occurs.Uncoated fused-silica, 50-75 µm inner diameter, 50-75 cm total length. nih.govnih.gov
Background Electrolyte (BGE) An aqueous buffer solution that fills the capillary and conducts the current.Phosphate or borate buffers are common. The pH is critical; for example, a borate buffer at pH 9.2-10 can be used to separate amino acids. nih.govnih.govacs.org
Applied Voltage The electric potential applied across the capillary that drives the separation.High voltages, typically in the range of 20-30 kV, are used to achieve fast and efficient separations. nih.govnih.gov
Injection Mode The method of introducing the sample into the capillary.Hydrodynamic (pressure) or electrokinetic (voltage) injection. mdpi.com
Detection The method for detecting analytes as they pass the detection window.Direct UV detection at ~200-214 nm is common for peptides, detecting the peptide bond or aromatic side chains. nih.govnih.gov Laser-Induced Fluorescence (LIF) can be used for higher sensitivity after derivatization. hitachi-hightech.comacs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Ion Mobility Spectrometry (IMS) for Gas-Phase Separation of Isomers

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govresearchgate.net When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation that is orthogonal to both liquid chromatography and mass analysis, making it exceptionally powerful for distinguishing isomeric species that are difficult or impossible to resolve by MS alone. nih.govresearchgate.net

In IMS, ions are introduced into a drift tube filled with an inert buffer gas (like nitrogen or helium). An electric field propels the ions through the gas, and they are separated based on their drift time; compact ions experience fewer collisions with the buffer gas and travel faster than extended, bulkier ions of the same mass-to-charge ratio. researchgate.net This ability to separate based on three-dimensional structure makes IMS an ideal tool for differentiating isomers of this compound.

A particularly relevant application is Chiral Ion Mobility Spectrometry (CIMS), which can be used to separate enantiomers. This is achieved by introducing a volatile chiral reagent into the drift gas. The chiral modifier forms transient, stereospecific interactions with the enantiomeric ions, resulting in different drift times and enabling their separation in the gas phase. nih.gov This approach has been successfully demonstrated for the separation of enantiomers of various amino acids, including phenylalanine. nih.gov Therefore, CIMS represents a promising methodology for resolving the chiral stereoisomers of this compound.

Quantitative Analytical Techniques in Peptide Research

Accurate quantification is essential for the use of peptides in research. It requires not only determining the purity of the peptide (i.e., the percentage of the target peptide relative to impurities) but also the net peptide content (the percentage of peptide material in the lyophilized powder).

Amino Acid Analysis (AAA) is a gold-standard technique for determining the absolute quantity of a peptide in a sample. biosynth.com It is used to confirm the amino acid composition of a peptide and to calculate its Net Peptide Content (NPC). biosynth.combachem.com NPC refers to the percentage of peptide by weight in a lyophilized sample, which also contains non-peptidic materials such as counter-ions (e.g., acetate (B1210297) or TFA from HPLC purification) and bound water. bachem.cominnovagen.com The NPC is typically in the range of 60-90%. biosynth.cominnovagen.com

The AAA process involves two main steps:

Hydrolysis : The peptide bonds of this compound are broken using strong acid (e.g., 6N HCl) at high temperature, releasing the individual constituent amino acids, phenylalanine and glycine (B1666218). nih.gov

Quantification : The liberated amino acids are then separated, detected, and quantified, typically by ion-exchange chromatography or reversed-phase HPLC after pre-column derivatization. bachem.comnih.gov Modern methods, such as the Waters AccQ•Tag™ system, use a fluorescent tag to derivatize the amino acids, allowing for highly sensitive detection. biosynth.com

By comparing the measured quantities of phenylalanine and glycine to a known standard, the exact amount of the original this compound dipeptide in the weighed sample can be accurately calculated. biosynth.com This value is critical for preparing solutions of known concentration for use in quantitative biological assays. It is important to distinguish NPC from purity determined by HPLC; a peptide can be 99% pure by HPLC but have an NPC of only 75%, meaning that 1 mg of the powder contains only 0.75 mg of the actual peptide. bachem.cominnovagen.com

ParameterDefinitionAnalytical MethodInformation Provided
Purity The percentage of the target peptide relative to other peptide-related impurities (e.g., deletion sequences, isomers).HPLC / UPLCIndicates the homogeneity of the peptide material.
Net Peptide Content (NPC) The percentage of peptide material by weight in a lyophilized powder, accounting for counter-ions and water. bachem.comAmino Acid Analysis (AAA) or Elemental AnalysisDetermines the absolute amount of peptide in a given mass of solid material. biosynth.cominnovagen.com

Q & A

Q. What are the best practices for citing conflicting studies on this compound’s photochemical behavior?

  • Transparent Reporting : Acknowledge discrepancies in radical stability data and propose methodological explanations (e.g., differences in UV light sources) .
  • Meta-Analysis : Pool data from multiple studies to identify trends, using random-effects models to account for heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.